6-Chloro-1-methyl-1H-indazol-3-amine
Overview
Description
6-Chloro-1-methyl-1H-indazol-3-amine is a chemical compound with the CAS Number: 1031927-22-6. It has a molecular weight of 181.62 . The IUPAC name for this compound is 6-chloro-1-methyl-1H-indazol-3-amine .
Synthesis Analysis
The synthesis of indazole-containing compounds, including 6-Chloro-1-methyl-1H-indazol-3-amine, has been a topic of interest in recent years . Various synthetic approaches have been developed, including transition metal-catalyzed reactions and reductive cyclization reactions .Molecular Structure Analysis
The molecular formula of 6-Chloro-1-methyl-1H-indazol-3-amine is C8H8ClN3 . The InChI code for this compound is 1S/C8H8ClN3/c1-12-7-4-5 (9)2-3-6 (7)8 (10)11-12/h2-4H,1H3, (H2,10,11) .Physical And Chemical Properties Analysis
6-Chloro-1-methyl-1H-indazol-3-amine is a solid at room temperature . It should be stored at 4°C and protected from light .Scientific Research Applications
Applications in Organic Synthesis and Material Science
Amine-Functionalized Frameworks : Studies on amine-functionalized metal–organic frameworks (MOFs) highlight the importance of amino functionalities in enhancing CO2 capture capabilities. These frameworks exhibit excellent CO2 separation performance and potential applications in catalysis due to the strong interaction between CO2 and basic amino functionalities (Lin, Y., Kong, C., & Chen, L., 2016).
Synthetic Routes Exploration : Research into novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones through reactions of chloral with substituted anilines, followed by treatment with thioglycolic acid, sheds light on the diversity of synthetic routes available for the creation of complex organic molecules. This work underscores the potential for using similar approaches in synthesizing derivatives of 6-Chloro-1-methyl-1H-indazol-3-amine (Issac, R., & Tierney, J., 1996).
Environmental Applications
- Degradation of Hazardous Compounds : Advanced oxidation processes have shown effectiveness in degrading nitrogen-containing compounds, including amines and azo dyes, which are resistant to conventional degradation. This research indicates the potential for applying similar methodologies to the degradation of environmental pollutants related to 6-Chloro-1-methyl-1H-indazol-3-amine (Bhat, A. P., & Gogate, P., 2021).
Pharmaceutical and Agricultural Applications
Chemistry and Biology of Indazoles : Indazole derivatives, including structures related to 6-Chloro-1-methyl-1H-indazol-3-amine, have been studied for their wide range of biological activities. These activities include antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, and antiviral properties, highlighting the compound's potential for pharmaceutical applications (Ali, N., Dar, B., Pradhan, V., & Farooqui, M., 2013).
Indazole Derivatives and Therapeutic Applications : A review of patents for indazole derivatives, including compounds similar to 6-Chloro-1-methyl-1H-indazol-3-amine, reveals their significant pharmacological importance. These derivatives have shown promising anticancer and anti-inflammatory activity, further supporting the compound's relevance in drug development (Denya, I., Malan, S., & Joubert, J., 2018).
Safety And Hazards
This compound is harmful and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
6-chloro-1-methylindazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNUOUTWILBEAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289877 | |
Record name | 6-Chloro-1-methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601289877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-methyl-1H-indazol-3-amine | |
CAS RN |
1031927-22-6 | |
Record name | 6-Chloro-1-methyl-1H-indazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1031927-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1-methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601289877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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